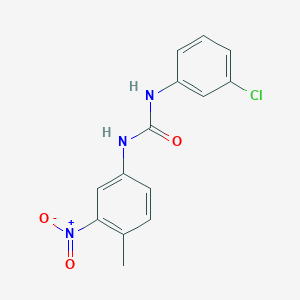
N-(3-chlorophenyl)-N'-(4-methyl-3-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a chlorine atom and the other with a methyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea typically involves the reaction of 3-chloroaniline with 4-methyl-3-nitroaniline in the presence of a suitable coupling agent. One common method involves the use of phosgene or its derivatives to facilitate the formation of the urea linkage. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon, ethanol as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Ammonia or primary amines, ethanol or water as solvent, elevated temperatures.
Major Products:
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, which can influence cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea can be compared with other urea derivatives such as:
N-(3-chlorophenyl)-N’-(4-methylphenyl)urea: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(3-chlorophenyl)-N’-(4-nitrophenyl)urea: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
N-(4-methyl-3-nitrophenyl)-N’-(4-chlorophenyl)urea: Positional isomer with potentially different steric and electronic properties.
The uniqueness of N-(3-chlorophenyl)-N’-(4-methyl-3-nitrophenyl)urea lies in the combination of its substituents, which confer specific chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-5-6-12(8-13(9)18(20)21)17-14(19)16-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVWXMDAJBIZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[2-[4-(4-chlorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B5845263.png)
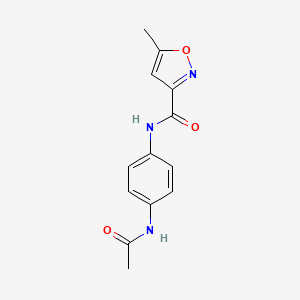
![4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B5845275.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5845281.png)
![7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5845284.png)
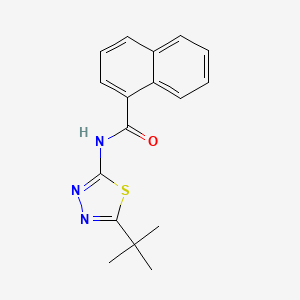
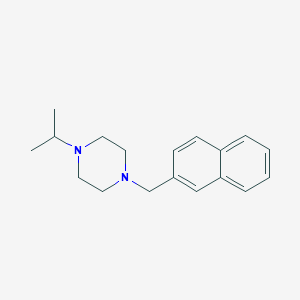
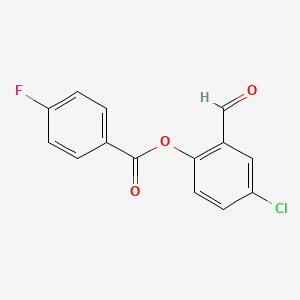
![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine 2-oxide](/img/structure/B5845307.png)
![2,2,2-trichloro-N-[(mesitylamino)carbonyl]acetamide](/img/structure/B5845313.png)
![2-[(2-methyl-3-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5845315.png)
![4-fluoro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845323.png)
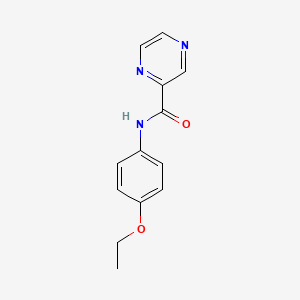
![N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid](/img/structure/B5845348.png)
